3-(1-amino-2-methylpropyl)benzoic acid hydrochloride
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Overview
Description
3-(1-amino-2-methylpropyl)benzoic acid hydrochloride is a chemical compound with the molecular formula C11H15NO2·HCl. It is a derivative of benzoic acid, featuring an amino group and a methyl group attached to the benzoic acid core. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-amino-2-methylpropyl)benzoic acid hydrochloride typically involves the reaction of 3-(1-amino-2-methylpropyl)benzoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the following steps:
Starting Material: 3-(1-amino-2-methylpropyl)benzoic acid.
Reaction with Hydrochloric Acid: The benzoic acid derivative is reacted with hydrochloric acid to form the hydrochloride salt.
Purification: The product is purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control to ensure compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
3-(1-amino-2-methylpropyl)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of nitro or imine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
3-(1-amino-2-methylpropyl)benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-(1-amino-2-methylpropyl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzoic acid moiety can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(1-amino-2-methylpropyl)benzoic acid: The parent compound without the hydrochloride salt.
3-(methylamino)benzoic acid: A similar compound with a methylamino group instead of the 1-amino-2-methylpropyl group.
3-(aminomethyl)benzoic acid: A compound with an aminomethyl group attached to the benzoic acid core.
Uniqueness
3-(1-amino-2-methylpropyl)benzoic acid hydrochloride is unique due to the presence of both an amino group and a methyl group on the benzoic acid core. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various research applications .
Properties
CAS No. |
2551119-93-6 |
---|---|
Molecular Formula |
C11H16ClNO2 |
Molecular Weight |
229.7 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.